Cas no 37878-19-6 ((3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid)
![(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid structure](https://nl.kuujia.com/scimg/cas/37878-19-6x500.png)
37878-19-6 structure
Productnaam:(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid
(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid
- Detoxin D1
- (-)-Detoxin D1
- Detoxin D1 [MI]
- (3S)-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-3-[(2S)-2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid
- Q27255868
- (3S)-3-((2S,3R)-1-(L-valyl)-3-acetoxypyrrolidin-2-yl)-3-(((2-methylbutanoyl)-L-phenylalanyl)oxy)propanoic acid
- 37878-19-6
- UNII-2ZVR37SL8I
- L-Phenylalanine, N-(2-methyl-1-oxobutyl)-, (1S)-1-((2S,3R)-3-(acetyloxy)-1-((2S)-2-amino-3-methyl-1-oxobutyl)-2-pyrrolidinyl)-2-carboxyethyl ester
- 2ZVR37SL8I
-
- Inchi: InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34)
- InChI-sleutel: GOZDOQQVOQTNBQ-UHFFFAOYSA-N
- LACHT: CCC(C)C(=O)NC(Cc1ccccc1)C(=O)OC(CC(O)=O)C1C(CCN1C(=O)C(N)C(C)C)OC(C)=O
Berekende eigenschappen
- Exacte massa: 547.28936527g/mol
- Monoisotopische massa: 547.28936527g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 15
- Complexiteit: 873
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.852
- Topologisch pooloppervlak: 165Ų
Experimentele eigenschappen
- Smeltpunt: 156-158°
- Specifieke rotatie: D25 -16° (c = 1 in methanol)
- pka: 4.0, 8.0(at 25℃)
(3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid Gerelateerde literatuur
-
1. An efficient stereocontroued synthesis of (–)-detoxinineHiroshi Kogen,Hiroshi Kadokawa,Masaaki Kurabayashi J. Chem. Soc. Chem. Commun. 1990 1240
-
2. CorrigendaNorman A. Bell,Richard A. Broughton,John S. Brooks,T. Alwyn Jones,Stephen C. Thorpe,Hiroshi Kogen,Xavier Hiroshi Kadokawa,Masaaki Kurabayashi J. Chem. Soc. Chem. Commun. 1990 1743
37878-19-6 ((3S)-3-[(2S,3R)-3-(acetyloxy)-1-L-valylpyrrolidin-2-yl]-3-{[N-(2-methylbutanoyl)-L-phenylalanyl]oxy}propanoic acid) Gerelateerde producten
- 295328-72-2(Ramipril isopropyl ester)
- 127785-64-2(Aureobasidin A)
- 2248339-11-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-dihydro-2H-pyran-2-carboxylate)
- 1701854-52-5(2-(1-aminohexan-2-yl)oxyethan-1-ol)
- 2172456-24-3(4-(bromodifluoromethyl)pyrrolidin-3-ol)
- 2229008-86-8(tert-butyl 4-1-(aminomethyl)-4,4-difluorocyclohexylpiperidine-1-carboxylate)
- 934333-80-9((E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one)
- 728864-93-5(5-(2-Methylprop-2-enoylamino)naphthalene-1-sulfonyl Chloride)
- 68165-36-6(1-(2-nitrophenyl)prop-2-en-1-one)
- 862798-01-4(1-4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-ylpiperidine-4-carboxamide)
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
